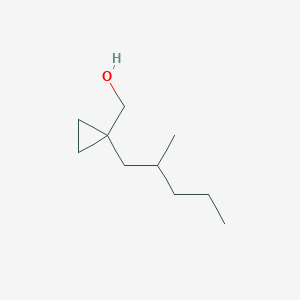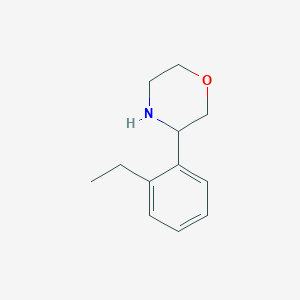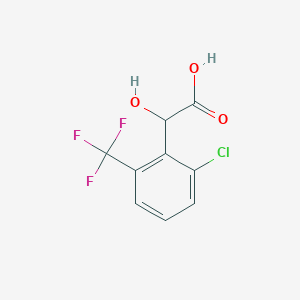
2-Chloro-6-(trifluoromethyl)mandelic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-(trifluoromethyl)mandelic acid is a derivative of mandelic acid, characterized by the presence of a chlorine atom and a trifluoromethyl group on the aromatic ring
准备方法
Synthetic Routes and Reaction Conditions: One common method is the chlorination of 6-(trifluoromethyl)mandelic acid using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes steps such as halogenation, oxidation, and purification to achieve the desired product with high purity and yield.
化学反应分析
Types of Reactions: 2-Chloro-6-(trifluoromethyl)mandelic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The aromatic ring can be reduced under specific conditions to yield different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-Chloro-6-(trifluoromethyl)benzaldehyde, while substitution reactions can produce various functionalized derivatives.
科学研究应用
2-Chloro-6-(trifluoromethyl)mandelic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Chloro-6-(trifluoromethyl)mandelic acid involves its interaction with various molecular targets. The presence of the chlorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological pathways and result in specific pharmacological effects.
相似化合物的比较
- 2-Chloromandelic acid
- 6-(Trifluoromethyl)mandelic acid
- 4-Chloro-3-(trifluoromethyl)mandelic acid
Comparison: Compared to its analogs, 2-Chloro-6-(trifluoromethyl)mandelic acid is unique due to the specific positioning of the chlorine and trifluoromethyl groups. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C9H6ClF3O3 |
|---|---|
分子量 |
254.59 g/mol |
IUPAC 名称 |
2-[2-chloro-6-(trifluoromethyl)phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H6ClF3O3/c10-5-3-1-2-4(9(11,12)13)6(5)7(14)8(15)16/h1-3,7,14H,(H,15,16) |
InChI 键 |
MTDWZHWUBRDGLB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)C(C(=O)O)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methyl-lambda6-sulfanonedihydrochloride](/img/structure/B13603203.png)

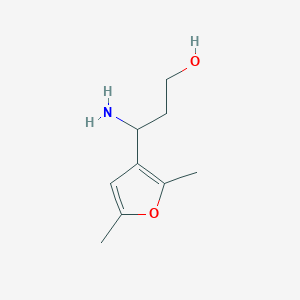
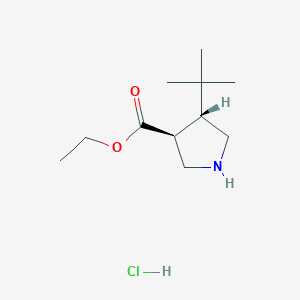

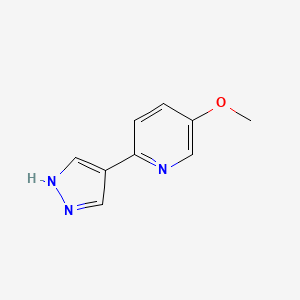
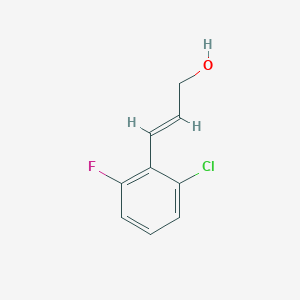
![3-(Bromomethyl)-3-methylspiro[3.3]heptan-1-one](/img/structure/B13603244.png)
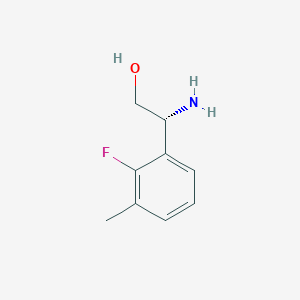
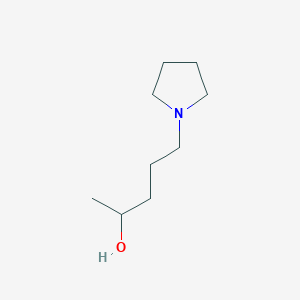

![rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]aceticacid](/img/structure/B13603292.png)
